Salvinorin A Carbamate Salvinorin A Carbamate Salvinorin A carbamate is a potent κ-opioid receptor (KOR) full agonist that is almost as potent as salvinorin A (Item No. 11487) with EC50 values of 6.2 and 4.5 nM, respectively, for activation of the human KOR to enhance binding of [ The addition of a carbamate group to salvinorin A increases biological stability by decreasing deacetylation.
Brand Name: Vulcanchem
CAS No.: 858345-57-0
VCID: VC0163332
InChI: InChI=1S/C22H27NO8/c1-21-6-4-12-19(26)30-15(11-5-7-29-10-11)9-22(12,2)17(21)16(24)14(31-20(23)27)8-13(21)18(25)28-3/h5,7,10,12-15,17H,4,6,8-9H2,1-3H3,(H2,23,27)/t12-,13-,14-,15-,17-,21-,22-/m0/s1
SMILES: CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)N)C)C4=COC=C4
Molecular Formula: C22H27NO8
Molecular Weight: 433.5

Salvinorin A Carbamate

CAS No.: 858345-57-0

Reference Standards

VCID: VC0163332

Molecular Formula: C22H27NO8

Molecular Weight: 433.5

Salvinorin A Carbamate - 858345-57-0

CAS No. 858345-57-0
Product Name Salvinorin A Carbamate
Molecular Formula C22H27NO8
Molecular Weight 433.5
IUPAC Name methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-carbamoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Standard InChI InChI=1S/C22H27NO8/c1-21-6-4-12-19(26)30-15(11-5-7-29-10-11)9-22(12,2)17(21)16(24)14(31-20(23)27)8-13(21)18(25)28-3/h5,7,10,12-15,17H,4,6,8-9H2,1-3H3,(H2,23,27)/t12-,13-,14-,15-,17-,21-,22-/m0/s1
Standard InChIKey FHTGZEVOZWRYEL-XOKLNVNFSA-N
SMILES CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)N)C)C4=COC=C4
Description Salvinorin A carbamate is a potent κ-opioid receptor (KOR) full agonist that is almost as potent as salvinorin A (Item No. 11487) with EC50 values of 6.2 and 4.5 nM, respectively, for activation of the human KOR to enhance binding of [ The addition of a carbamate group to salvinorin A increases biological stability by decreasing deacetylation.
Synonyms (2S,4aR,6aR,7R,9S,10aS,10bR)-9-[(aminocarbonyl)oxy]-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid, methyl ester
Reference 1.Béguin, C.,Richards, M.R.,Wang, Y., et al. Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2). Bioorg. Med. Chem. Lett. 15(11), 2761-2765 (2005).
PubChem Compound 118718683
Last Modified Nov 11 2021
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